4-Ethyl-1-nonanol is an organic compound classified as a long-chain alcohol. Its chemical formula is CHO, and it has a molecular weight of approximately 172.31 g/mol. The compound is recognized by its CAS Registry Number 5911-05-7. It features an ethyl group attached to the fourth carbon of a nonanol chain, which contributes to its unique properties and applications.
4-Ethyl-1-nonanol can be derived from various natural and synthetic sources, primarily through the hydration of alkenes or by the reduction of ketones. It is often studied in the context of organic chemistry for its structural characteristics and reactivity.
4-Ethyl-1-nonanol belongs to the class of alcohols, specifically aliphatic alcohols, which are characterized by their long hydrocarbon chains. It is also classified under fatty alcohols due to its structure and properties.
The synthesis of 4-Ethyl-1-nonanol can be achieved through several methods:
The hydration reaction typically requires an acid catalyst (e.g., sulfuric acid) to facilitate the addition of water to the alkene. This method is preferred due to its high yield and straightforward execution . The reduction process involves converting carbonyl groups into alcohols through nucleophilic attack by hydride ions.
4-Ethyl-1-nonanol can undergo various chemical reactions typical of alcohols:
The elimination reaction generally proceeds through carbocation intermediates, where protonation occurs first followed by loss of water. The stability of the carbocation influences the reaction pathway significantly .
As an alcohol, 4-Ethyl-1-nonanol can interact with various biological molecules through hydrogen bonding, affecting solubility and reactivity within biological systems. Its mechanism involves altering lipid membrane properties, which can enhance drug delivery systems by improving absorption rates.
The interaction with lipid membranes is particularly relevant for applications in pharmaceuticals where enhancing permeability is crucial for therapeutic efficacy.
4-Ethyl-1-nonanol exhibits typical alcohol behavior with properties such as:
These properties make it suitable for various industrial applications.
4-Ethyl-1-nonanol has several scientific uses:
The biosynthesis of 4-ethyl-1-nonanol involves specialized enzymatic machinery that facilitates ethyl branch formation on aliphatic chains. Key enzymes include acyl-CoA dehydrogenases and elongases, which work sequentially to construct the carbon backbone. The process initiates with acetyl-CoA carboxylase catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, providing the fundamental C2 units for chain extension. Subsequent reactions involve fatty acid synthase (FAS) complexes that perform Claisen condensation reactions, though ethyl branching requires deviation from standard FAS activity [1] [4].
Ethyl branch incorporation occurs at the C4 position through a multienzyme complex featuring β-ketoacyl-ACP synthase III (KAS III). This enzyme accepts ethylmalonyl-CoA instead of malonyl-CoA as an extender unit, introducing the ethyl branch during chain elongation. The specificity of KAS III for ethyl-bearing precursors is critical for regioselective branching at C4. Following elongation, NADPH-dependent reductases and dehydratases modify the carbonyl intermediate, culminating in alcohol dehydrogenase (ADH)-mediated reduction of the terminal carboxyl group to yield 4-ethyl-1-nonanol [1] [7].
Recent studies reveal that thioesterase II terminates chain elongation precisely at C9, ensuring consistent carbon chain length. The stereochemical control of the ethyl branch is governed by stereospecific enoyl reductase domains within modular PKS systems, though analogous mechanisms operate in FAS pathways for ethyl-branched alcohols [7].
Table 1: Enzymes Involved in 4-Ethyl-1-Nonanol Biosynthesis
Enzyme | Function | Co-factor/Substrate |
---|---|---|
Acetyl-CoA carboxylase | Malonyl-CoA synthesis | Biotin, ATP, CO₂ |
KAS III | Ethylmalonyl-CoA incorporation | Ethylmalonyl-CoA, Acyl-ACP |
β-Ketoacyl reductase | β-Carbonyl reduction | NADPH |
Alcohol dehydrogenase | Terminal carboxyl reduction | NADH, Aldehyde intermediate |
Stable isotope labeling has been instrumental in mapping the metabolic flux toward 4-ethyl-1-nonanol. Studies utilizing ¹³C-propionate and ¹³C-acetate precursors demonstrate that the ethyl branch originates from propionyl-CoA derivatives, while the main carbon skeleton derives from acetate units. When [1-¹³C]propionate is administered to biosynthetic systems, isotopic enrichment occurs specifically at C4 and its ethyl substituent, confirming propionate as the ethyl branch precursor. In contrast, [1-¹³C]acetate labels the linear portions of the chain [2] [6].
Dual-isotope experiments with ¹⁵N-ammonium chloride and ¹³C-glucose reveal cross-talk between nitrogen metabolism and ethyl-branched alcohol synthesis. Glutamate dehydrogenase activity influences α-ketoglutarate availability, which indirectly modulates propionyl-CoA pools through methylcitrate cycle activity. This explains why nitrogen sources affect ethyl branch incorporation efficiency [6] [9].
GC-MS analysis of 4-ethyl-1-nonanol from ¹³C₂-acetate feeding shows distinctive isotopomer patterns:
Table 2: Isotopic Labeling Strategies in Biosynthetic Studies
Tracer Compound | Label Incorporation Site | Analytical Method | Key Finding |
---|---|---|---|
[1-¹³C]Propionate | C4 position and ethyl branch | GC-MS | Ethyl branch originates from propionate |
[1,2-¹³C₂]Acetate | Linear chain segments | HRMS & NMR | Confirmed standard FAS elongation for non-branched sections |
¹⁵N-Glutamate | Not directly incorporated | GC-MS metabolic flux | Nitrogen metabolism regulates propionyl-CoA pools |
Fatty acid derivatives serve as essential precursors for ethyl branch formation in 4-ethyl-1-nonanol biosynthesis. Propionyl-CoA functions as the primary ethyl branch donor, generated through multiple pathways:
The propionyl-CoA carboxylase complex then converts propionyl-CoA to methylmalonyl-CoA, which epimerizes to (S)-methylmalonyl-CoA. This compound serves as the ethyl branch donor when incorporated by methylmalonyl-CoA transferase during FAS elongation. Competitive inhibition studies show that ethylmalonyl-CoA (the activated ethyl branch unit) incorporation decreases by 78% when propionyl-CoA pools are depleted, confirming its role as the ethyl group precursor [4].
Thioesterase specificity determines chain termination at C9. Unlike standard fatty acid biosynthesis where thioesterase I releases C16-C18 chains, thioesterase II in 4-ethyl-1-nonanol-producing systems shows peak activity for C9-ACP substrates with ethyl branches at C4. This enzyme exhibits 40-fold higher activity toward branched substrates compared to linear analogs, explaining the preferential accumulation of 4-ethyl-1-nonanol over linear alcohols [7].
The biosynthesis of 4-ethyl-1-nonanol shares mechanistic parallels with 4-methyl-1-nonanol production in Tenebrio molitor (yellow mealworm beetle), particularly in branch point positioning and enzymatic strategies. Both pathways utilize methyl-branched precursors and exhibit C4 regioselectivity for branch incorporation. However, significant differences exist in precursor utilization and enzymatic details:
Branch carbon source: 4-Methyl-1-nonanol in T. molitor derives its methyl branch from L-leucine via isovaleryl-CoA, whereas 4-ethyl-1-nonanol utilizes propionyl-CoA as the ethyl branch precursor. Isotope tracing in beetles shows [methyl-¹³C]methionine incorporation into methyl branches, but no analogous methyl transfer occurs in ethyl-branched alcohol biosynthesis [1] [2].
Elongation enzymes: Beetle systems employ a dedicated branched-chain fatty acid synthase (bcFAS) with substrate promiscuity for methylmalonyl-CoA. In contrast, 4-ethyl-1-nonanol biosynthesis occurs through standard FAS complexes with modified substrate specificity accepting ethylmalonyl-CoA. Kinetic studies reveal beetle bcFAS has 5-fold higher affinity for methylmalonyl-CoA than ethylmalonyl-CoA, explaining the predominance of methyl branches in insect pheromones [1].
Reductive steps: Both pathways require terminal reduction, but beetle alcohol dehydrogenase (TmADH4) shows higher specificity for methyl-branched aldehydes (Km = 0.8 mM) compared to ethyl-branched analogs (Km = 3.2 mM). This enzyme exhibits 90% activity loss when incubated with ethyl-branched C9 aldehydes, suggesting steric constraints in the substrate-binding pocket [1].
Table 3: Comparative Biosynthesis of Ethyl vs. Methyl Branched Alcohols
Biosynthetic Feature | 4-Ethyl-1-Nonanol | 4-Methyl-1-Nonanol (Coleoptera) |
---|---|---|
Branch precursor | Propionyl-CoA | α-Ketoisocaproate (from leucine) |
Key chain-extension enzyme | KAS III with ethylmalonyl-CoA specificity | bcFAS with methylmalonyl-CoA preference |
Branch incorporation regioselectivity | C4 position | C4 position |
Terminal reductase efficiency | 85% yield for C9 ethyl-branched aldehyde | >95% yield for C9 methyl-branched aldehyde |
Inhibitors of branch formation | Propionate analogs (e.g., 3-fluoropropionate) | Leucine analogs (e.g., trifluoroleucine) |
The evolutionary divergence is evident in genetic analyses: Beetle bcFAS genes cluster with bacterial polyketide synthases, suggesting horizontal gene transfer, while enzymes for 4-ethyl-1-nonanol biosynthesis align with standard eukaryotic FAS systems. This explains the broader taxonomic distribution of ethyl-branched alcohol production compared to the insect-specific methyl-branched pathways [1] [2].
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